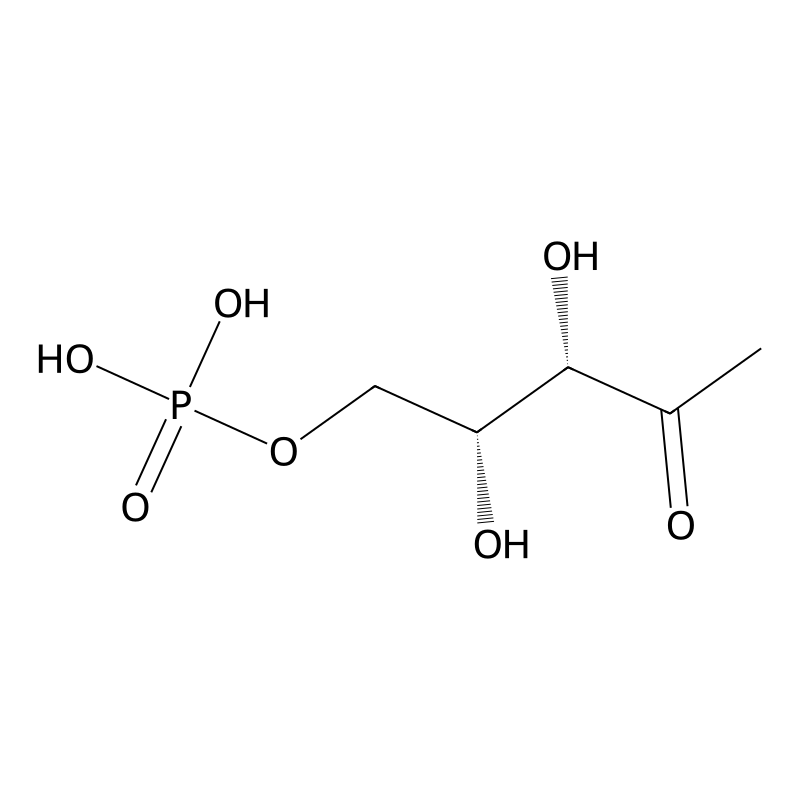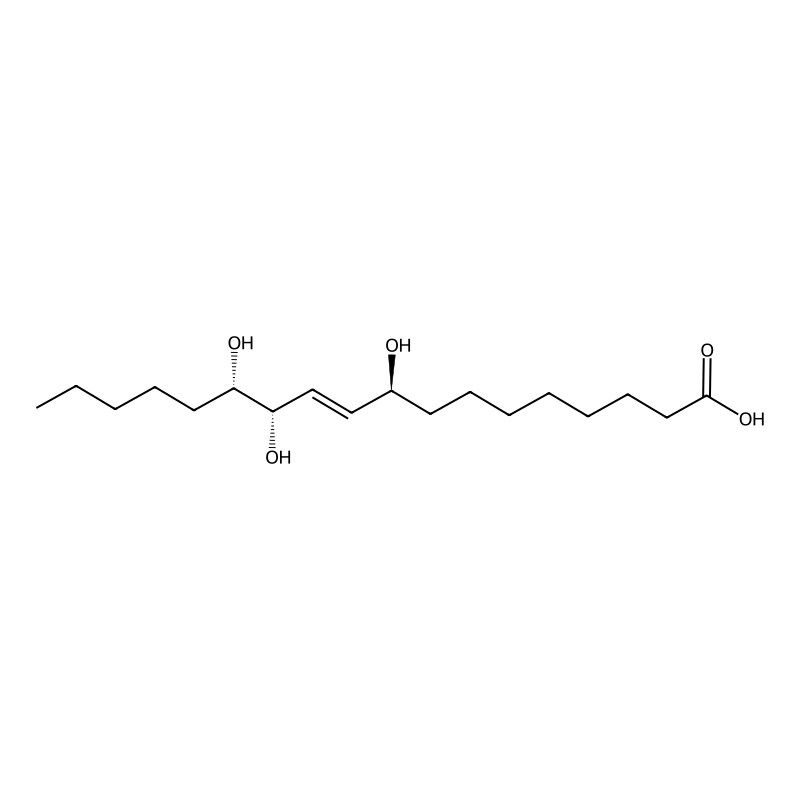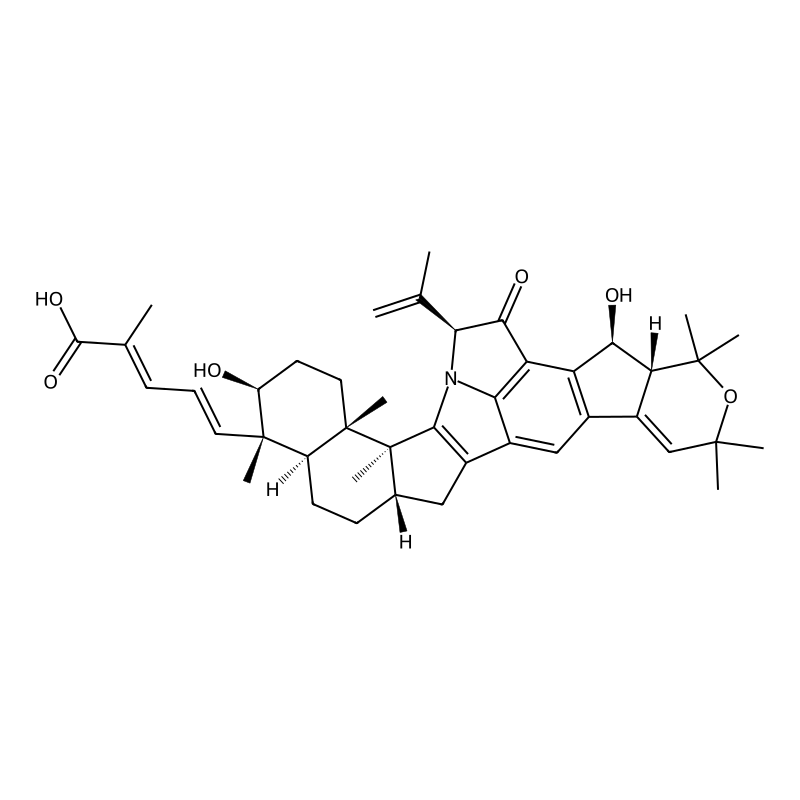Tri-p-tolylphosphine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ruthenium-Catalyzed Direct Amination of Alcohols
Tri-p-tolylphosphine can be used as a ligand in a ruthenium-catalyzed direct amination of alcohols . This reaction is useful for the synthesis of amines, which are important building blocks in organic chemistry.
Heck Reaction
The Heck reaction is a type of carbon-carbon bond-forming reaction. Tri-p-tolylphosphine can be used as a ligand in this reaction .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another important carbon-carbon bond-forming reaction. Tri-p-tolylphosphine can enhance the efficiency and selectivity of this reaction .
Stille Coupling
The Stille coupling is a powerful method for the formation of carbon-carbon bonds. Tri-p-tolylphosphine can be used as a ligand in this reaction .
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to synthesize carbon-carbon bonds. Tri-p-tolylphosphine can be used as a ligand in this reaction .
Negishi Coupling
The Negishi coupling is another cross-coupling reaction used to form carbon-carbon bonds. Tri-p-tolylphosphine can be used as a ligand in this reaction .
Tri-p-tolylphosphine is an organophosphorus compound with the chemical formula and a CAS number of 1038-95-5. It appears as a white solid that is insoluble in water but soluble in various organic solvents. This compound features three p-tolyl groups attached to a central phosphorus atom, which significantly influences its chemical properties and reactivity. Tri-p-tolylphosphine is known for its wide cone angle of approximately 194°, making it a versatile ligand in coordination chemistry, particularly in the formation of metal complexes used in catalysis .
TPTP's mechanism of action revolves around its ability to bind to transition metals via its lone pair of electrons on the phosphorus atom. This creates a Lewis acid-base adduct, activating the metal center and making it more susceptible to bond formation and cleavage reactions essential for catalysis []. The wide cone angle of TPTP allows for flexibility in binding to different metals, while the steric bulk of the tolyl groups can influence the reaction pathway and selectivity [].
- Oxidation: In solution, it can slowly oxidize to form tri-p-tolylphosphine oxide, which alters its reactivity and coordination properties .
- Coordination with Metals: When treated with metal halides or acetates, tri-p-tolylphosphine tends to cyclometalate, forming stable metal complexes. These complexes are often utilized in homogeneous catalysis, particularly in cross-coupling reactions .
The ability to form metal-ligand complexes is crucial for its application in various catalytic processes.
Tri-p-tolylphosphine can be synthesized through several methods:
- Reaction of PCl₃ with p-Tolyl Grignard Reagent: One common synthesis route involves reacting phosphorus trichloride with p-tolyl magnesium bromide or other p-tolyl Grignard reagents. This method allows for the formation of tri-p-tolylphosphine by nucleophilic substitution reactions.
- Phosphorus Halide Method: Another approach includes the reaction of phosphorus trihalides with p-toluidine under controlled conditions, facilitating the formation of the desired phosphine compound .
These methods highlight the versatility and accessibility of tri-p-tolylphosphine for laboratory synthesis.
Tri-p-tolylphosphine finds applications primarily in:
- Catalysis: It is widely used as a ligand in catalyzing various organic reactions, including cross-coupling reactions essential for synthesizing complex organic molecules.
- Homogeneous Catalysis: Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalytic systems for industrial applications .
The compound's unique properties allow it to function effectively in various chemical transformations.
Interaction studies involving tri-p-tolylphosphine typically focus on its behavior as a ligand in coordination chemistry. These studies reveal how it interacts with different metal ions and the resulting stability and reactivity of the formed complexes. The ligand's steric and electronic properties significantly influence these interactions, making it an area of interest for researchers exploring new catalytic systems or materials .
Several compounds share structural similarities with tri-p-tolylphosphine, including:
- Tri-o-tolylphosphine: Similar to tri-p-tolylphosphine but features o-tolyl groups instead of p-tolyl groups. It exhibits different steric and electronic properties due to the positioning of the methyl groups on the aromatic rings.
- Tris(phenyl)phosphine: Comprising three phenyl groups, this compound is structurally similar but lacks the methyl substituents found in tri-p-tolylphosphine, affecting its solubility and reactivity.
- Tris(2,4-dimethylphenyl)phosphine: This compound includes larger alkyl substituents, which may influence its steric hindrance and electronic properties compared to tri-p-tolylphosphine.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tri-p-tolylphosphine | Three p-tolyl groups | Wide cone angle; effective ligand for catalysis |
| Tri-o-tolylphosphine | Three o-tolyl groups | Different steric effects; potential for different reactivity |
| Tris(phenyl)phosphine | Three phenyl groups | Lacks methyl substituents; different solubility |
| Tris(2,4-dimethylphenyl)phosphine | Three 2,4-dimethylphenyl groups | Increased steric hindrance; altered reactivity |
These comparisons illustrate how tri-p-tolylphosphine is unique due to its specific substituents and their influence on its chemical behavior.
Traditional Synthetic Approaches
Grignard Reaction Pathways
The Grignard reaction is the most common method for synthesizing tri-p-tolylphosphine. A typical procedure involves reacting p-bromotoluene with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is then treated with phosphorus trichloride (PCl₃):
- Formation of p-tolylmagnesium bromide:
$$ \text{p-BrC₆H₄CH₃ + Mg} \rightarrow \text{p-TolMgBr} $$ - Reaction with PCl₃:
$$ 3 \, \text{p-TolMgBr} + \text{PCl₃} \rightarrow (\text{p-Tol})₃\text{P} + 3 \, \text{MgBrCl} $$
- Yield: 91%
- Conditions: Reflux in THF, 18 hours .
Reduction of Phosphine Oxides
Tri-p-tolylphosphine can also be synthesized by reducing its phosphine oxide derivative. A catalytic method using titanium tetraisopropoxide [Ti(Oi-Pr)₄] and 1,1,3,3-tetramethyldisiloxane (TMDS) achieves high efficiency:
- Phosphine oxide is treated with TMDS (hydride source) and 5 mol% Ti(Oi-Pr)₄ at 110°C.
- Yield: >95% for tertiary phosphine oxides .
Modern Synthetic Innovations
Electrochemical Reduction Techniques
Electrochemical reduction of triphenylphosphine oxide (TPPO) in dimethylformamide (DMF) with tetrabutylammonium iodide (TBAI) as electrolyte produces phosphine via a one-electron transfer mechanism :
$$ (\text{C₆H₅})₃\text{PO} + e^- \rightarrow (\text{C₆H₅})₃\text{P}^- \cdot $$
- Avoids stoichiometric reductants.
- Limitation: Requires specialized equipment.
Catalytic Oxidation-Reduction Systems
A patent describes oxidizing tertiary phosphines to phosphine oxides using water and acid catalysts (e.g., H₃PO₄) at 180°C, which can be reversed for phosphine synthesis :
$$ (\text{R})₃\text{P} + \text{H₂O} \xrightarrow{\text{H⁺}} (\text{R})₃\text{PO} + \text{H₂} $$
Industrial Relevance: Scalable for high-purity phosphine production .
Comparative Methodological Analysis
Yield Optimization Strategies
Scalability and Industrial Viability
- Grignard Method: Limited by moisture sensitivity but suitable for lab-scale synthesis .
- Catalytic Systems: Preferred for industrial applications due to lower energy costs and higher yields .
Structural and Functional Insights
Tri-p-tolylphosphine’s bulky aryl groups enhance stability and modulate reactivity in metal coordination. Its solubility profile includes:
- Organic Solvents: THF, chloroform, benzene .
- Water Insolubility: Due to hydrophobic tolyl groups .
Applications in Catalysis
- Cross-Coupling Reactions: Ligand in Pd-catalyzed Suzuki-Miyaura couplings .
- Coordination Chemistry: Stabilizes low-oxidation-state metal complexes .
Palladium-Catalyzed Cross-Coupling Reactions
Tri-p-tolylphosphine serves as a versatile ligand in various palladium-catalyzed cross-coupling reactions, particularly excelling in carbon-carbon bond formation processes that are essential in organic synthesis [1]. The compound exhibits remarkable effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, making it invaluable in the production of pharmaceuticals and fine chemicals [1]. Research has demonstrated that tolylphosphines, including tri-p-tolylphosphine, achieve high conversions and turnovers in palladium-catalyzed Suzuki cross-coupling reactions with various aryl halides and arylboronic acids [5].
Suzuki-Miyaura Coupling Mechanisms
The Suzuki-Miyaura coupling mechanism involving tri-p-tolylphosphine follows the classical palladium-catalyzed pathway with distinct mechanistic features [20] [21]. The reaction initiates through oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the boronic acid coupling partner, and concludes with reductive elimination to form the desired biaryl product [20]. Experimental studies have shown that transmetalation represents the turnover-limiting step in processes featuring aryl iodides at elevated temperatures [21].
Research indicates that two fundamental pretransmetalation pathways operate in Suzuki-Miyaura couplings with tri-p-tolylphosphine ligands [21]. The first pathway involves the reaction of the oxidative addition adduct with a boronate, while the second pathway proceeds via the reaction of hydroxo-palladium species with boronic acid [21]. Kinetic investigations have demonstrated that the hydroxo-palladium pathway exhibits superior kinetic favorability compared to the direct boronate pathway [21].
The presence of tri-p-tolylphosphine influences the electronic environment around the palladium center, affecting both the rate of oxidative addition and the efficiency of transmetalation [21]. Studies have revealed that added phosphine reduces the rate of transmetalation in Suzuki-Miyaura couplings, indicating the importance of ligand dissociation for optimal catalytic performance [21].
Heck Reaction Specificities
Tri-p-tolylphosphine demonstrates exceptional performance in Heck coupling reactions, with research showing far superior turnover numbers compared to conventional catalysts [6]. The accelerating effect of the para-tolyl groups in Heck coupling was initially attributed to steric effects preventing quaternization of the phosphorus atom [6]. However, subsequent investigations have revealed more complex mechanistic considerations involving palladacycle formation and reactivity [6].
Kinetic studies have established that standard catalysts incorporating tri-p-tolylphosphine exhibit rapid deactivation at temperatures above 120 degrees Celsius due to phosphorus-carbon bond cleavage during arylpalladium(II) halide formation [6]. This deactivation mechanism also causes palladium deposits as the cleavage depletes the catalyst-stabilizing phosphine [6]. The reaction mechanism for the first step involves palladium(II) acetate with tri-p-tolylphosphine, where the slow reaction represents the rate-determining step [6].
Research has demonstrated that reactions catalyzed by palladium acetate and tri-p-tolylphosphine show distinct phosphorus species in solution compared with other phosphine ligands [6]. The superior activity of tri-p-tolylphosphine in Heck reactions has been correlated with increased steric bulk in the ortho position, which could stabilize two- and three-coordinated palladium complexes [6].
Stille and Sonogashira Coupling Applications
Tri-p-tolylphosphine finds extensive application in Stille coupling reactions, which involve the coupling of organotin compounds with organic electrophiles [8] [14]. The ligand's effectiveness in these transformations stems from its ability to stabilize the palladium catalyst throughout the catalytic cycle while facilitating efficient transmetalation with organostannane reagents [8]. Chemical databases indicate that tri-p-tolylphosphine serves as a suitable ligand for various cross-coupling reactions, including Stille coupling processes [8].
In Sonogashira coupling applications, tri-p-tolylphosphine has been successfully employed in the synthesis of complex molecular architectures [10]. Research on glycoporphyrin synthesis has demonstrated the utility of tri-p-tolylphosphine-containing catalyst systems in Sonogashira cross-coupling reactions between alkyne-bearing substrates and halogenated aromatics [10]. Optimization studies have revealed that the use of palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0), with appropriate tri-p-tolylphosphine modifications can improve yields to acceptable levels in challenging Sonogashira transformations [10].
The versatility of tri-p-tolylphosphine extends to copper-free Sonogashira variants, where the ligand contributes to reaction efficiency while maintaining compatibility with sensitive functional groups [10]. Solvent selection and reaction conditions significantly influence the performance of tri-p-tolylphosphine in Sonogashira couplings, with diluted conditions often providing optimal results [10].
Comparative Ligand Efficiency
vs. Triarylphosphine Analogues
Comparative studies between tri-p-tolylphosphine and other triarylphosphine analogues reveal significant differences in catalytic performance and ligand characteristics [5] [12]. Research has shown that tolylphosphines, particularly those with ortho-substitution patterns, demonstrate superior activity compared to ortho-unsubstituted phosphines, indicating that factors beyond simple steric and electronic effects may be responsible for enhanced performance [5].
| Phosphine Ligand | Cone Angle (°) | Tolman Electronic Parameter (cm⁻¹) | Relative Activity |
|---|---|---|---|
| Triphenylphosphine | 145 | 2068.9 | Baseline |
| Tri-p-tolylphosphine | ~150 | ~2065 | Enhanced |
| Tri-o-tolylphosphine | 194 | ~2066 | Superior |
| Tri-tert-butylphosphine | 182 | 2056.1 | Highest |
Studies comparing ligand exchange behavior in gold clusters have demonstrated that tri-p-tolylphosphine ligands exchange efficiently onto metal cores, while tri-o-tolylphosphine ligands show restricted exchange due to steric interactions [11] [24]. These findings indicate that the position of methyl substituents significantly affects ligand binding behavior and stability [24].
Electronic structure calculations using density functional theory have revealed that steric interactions between methyl groups and metal centers play crucial roles in determining ligand exchange favorability [11]. Computational assessments show that tri-p-tolylphosphine exhibits more favorable binding characteristics compared to its ortho-substituted analogue due to reduced steric hindrance [11].
Steric and Electronic Influence on Catalysis
The steric and electronic properties of tri-p-tolylphosphine significantly influence its catalytic performance in palladium-mediated transformations [9] [13]. Electronic parameter measurements indicate that para-methylphenyl substituents provide moderate electron-donating character compared to alkyl-substituted phosphines [9]. The combination of electronic donation and appropriate steric bulk contributes to the ligand's effectiveness in stabilizing catalytically active palladium species [9].
Steric analysis reveals that tri-p-tolylphosphine possesses an intermediate cone angle that provides sufficient steric protection for the metal center without hindering substrate coordination [33]. Research has established that the ligand's cone angle falls between that of triphenylphosphine and more sterically demanding phosphines, allowing for optimal balance between stability and reactivity [33].
The basicity of tri-p-tolylphosphine has been measured using nitromethane titration methods, revealing enhanced basicity compared to unsubstituted triarylphosphines [30]. The measured basicities correlate well with sigma parameters and infrared stretching frequencies, providing quantitative measures of the ligand's electron-donating capacity [30]. Studies have shown that the range of basicity available through aryl substitution is substantial, with para-methyl substitution providing moderate enhancement in electron density at the phosphorus center [30].
Infrared spectroscopic analysis of metal carbonyl complexes containing tri-p-tolylphosphine provides direct measurement of the ligand's electronic influence [29]. The carbon monoxide stretching frequencies in nickel tricarbonyl complexes serve as reliable indicators of phosphine electron-donating ability, with tri-p-tolylphosphine showing intermediate values between electron-poor and electron-rich extremes [29].
Mechanistic Pathways
Pd(0)/Pd(II) Redox Cycles
The palladium(0)/palladium(II) redox cycle involving tri-p-tolylphosphine follows established mechanistic principles with specific nuances related to the ligand's properties [16] [18]. Research has demonstrated that oxidative addition represents a critical step in the catalytic cycle, with the activation energy increasing in the order of aryl iodide < aryl bromide < aryl chloride [16]. The process generally proceeds more rapidly for electron-rich palladium(0) species and electron-deficient aryl halide substrates [16].
Mechanistic investigations have revealed that reductive elimination from arylpalladium(II) halide complexes to regenerate palladium(0) and aryl halide represents the microscopic reverse of oxidative addition [16]. This transformation was historically considered practically irreversible due to its exothermic nature, but recent studies have shown that both oxidative addition and reductive elimination can be achieved within the same catalytic cycle under specific conditions [16].
Kinetic studies of palladium complexes containing tri-p-tolylphosphine have established second-order rate laws for ligand substitution processes [18]. The conversion kinetics follow the rate expression: Rate = k[complex][nucleophile], where the enthalpy of activation ranges from 13.8 ± 0.3 kilocalories per mole and the entropy of activation equals -29.7 ± 0.8 entropy units [18]. These parameters indicate that the mechanism proceeds through associative or interchange pathways [18].
Pd Nanoparticle-Mediated Processes
Recent research has revealed that tri-p-tolylphosphine can stabilize palladium nanoparticles that serve as highly active catalysts for cross-coupling reactions [17] [22]. Size-controllable palladium nanoparticles stabilized by multiple nucleophilic ligands, including phosphines, demonstrate superior catalytic activities compared to discrete molecular palladium clusters [17]. These ultrafine palladium nanoparticles exhibit excellent performance in both Suzuki-Miyaura cross-coupling and reduction reactions [17].
Studies have shown that palladium nanoparticles stabilized by tri-p-tolylphosphine-type ligands can be prepared with controllable sizes ranging from 1.2 to 2.0 nanometers [17]. The size regulation is achieved by varying anionic ligands in the stabilizing mixture, with different anions producing distinct nanoparticle dimensions [17]. These size-controlled nanoparticles present superior catalytic activities for cross-coupling transformations with good applicability to different substrates [17].
Ligand-free solvent-stabilized palladium nanoparticles represent an efficient and sustainable alternative to conventional phosphine-based catalysts in certain applications [22]. Research has demonstrated that such heterogeneous catalysts enable cross-coupling reactions at considerably lower temperatures compared to traditional molecular catalysts [22]. The compatibility with aqueous and aerobic conditions at near-ambient temperatures represents a significant advantage for practical applications [22].
Palladacycle Formation and Reactivity
Palladacycle formation represents a crucial mechanistic pathway in catalytic systems employing tri-p-tolylphosphine [3] [15]. Research has shown that ortho-metalation of arylphosphine ligands can lead to stable palladacycle intermediates that exhibit distinct reactivity patterns compared to non-cyclometalated complexes [15]. These palladacyclic species can undergo oxidative ring expansion reactions under specific conditions [15].
Recent mechanistic studies have revealed the complexity of palladacyclic precatalyst systems involving tri-o-tolylphosphine analogues [3]. The research demonstrates that multiple active species can operate simultaneously, including traditional palladium(0)/palladium(II) cycles and palladium(II)/palladium(IV) cycles [3]. Nuclear magnetic resonance spectroscopic analysis has identified stable palladacycle formation that occurs rapidly in appreciable quantities during catalytic processes [3].
Investigations into palladacycle reactivity have shown that these species can undergo reductive elimination to generate cross-coupled products while simultaneously forming palladacyclic monomers that rapidly dimerize [3]. This mechanism circumvents the need for water or boric acid to cleave the palladacycle, accounting for all observed species in the catalytic system [3]. The formation and reactivity of palladacycles contribute significantly to the overall catalytic performance and selectivity observed with tri-p-tolylphosphine ligands [3].
Steric versus Electronic Tuning
Tri-p-tolylphosphine demonstrates a carefully balanced combination of steric and electronic properties that make it a valuable ligand in coordination chemistry. The compound exhibits moderate steric bulk with a cone angle of 145 ± 2°, which is identical to triphenylphosphine but significantly smaller than the bulky tri-o-tolylphosphine (194°) [1] [2]. This positioning allows tri-p-tolylphosphine to maintain accessibility to metal centers while providing sufficient steric protection to stabilize metal complexes.
The electronic properties of tri-p-tolylphosphine are primarily governed by the electron-donating nature of the para-methyl substituents. The presence of three methyl groups in the para positions enhances the electron density on the phosphorus atom, making it a more effective σ-donor compared to triphenylphosphine . This electronic modification is reflected in the ³¹P NMR chemical shift of -9.39 ppm in CDCl₃, which is more upfield than triphenylphosphine (-6.0 ppm), indicating increased electron density at the phosphorus center [4].
Research has demonstrated that the electronic parameter quantification through carbon monoxide stretching frequencies in metal carbonyl complexes provides valuable insights into the donor strength of phosphine ligands. Studies on molybdenum pentacarbonyl complexes have shown that phosphines with electron-donating substituents typically exhibit lower CO stretching frequencies due to enhanced back-bonding from the metal to the carbonyl ligands [5] [6]. The electronic effects of tri-p-tolylphosphine are intermediate between triphenylphosphine and more electron-rich phosphines, making it suitable for fine-tuning catalytic systems where moderate electron donation is desired.
Bulky p-Tolyl Group Effects
The p-tolyl groups in tri-p-tolylphosphine introduce specific steric considerations that distinguish it from both triphenylphosphine and other tolyl-substituted phosphines. Unlike the ortho-tolyl variant, which exhibits significant steric hindrance due to the proximity of methyl groups to the phosphorus center, the para-substituted methyl groups in tri-p-tolylphosphine do not create substantial steric interference [1] [7]. This positioning allows for relatively unhindered coordination to metal centers while maintaining the electronic benefits of the methyl substituents.
The cone angle measurement of 145° for tri-p-tolylphosphine indicates that the p-tolyl groups adopt a spatial arrangement similar to triphenylphosphine [8]. However, the presence of the methyl groups does influence the overall molecular volume and can affect the selectivity in catalytic processes. Research on gold cluster systems has shown that the steric properties of tri-p-tolylphosphine allow for efficient ligand exchange reactions, unlike the more hindered tri-o-tolylphosphine, which shows limited exchange capability due to steric constraints [9].
Crystallographic studies have revealed that tri-p-tolylphosphine adopts a pyramidal geometry around the phosphorus atom, with the sum of bond angles being approximately 307-313°, indicating the availability of the phosphorus lone pair for coordination [10] [11]. The para-substitution pattern results in a more symmetrical distribution of electron density compared to ortho or meta substitutions, contributing to the compound's stability and predictable coordination behavior.
Metal Complex Formation
Copper, Nickel, and Palladium Coordination
Tri-p-tolylphosphine forms stable complexes with various transition metals, with copper, nickel, and palladium showing particularly well-studied coordination chemistry. Copper(I) complexes of tri-p-tolylphosphine typically adopt tetrahedral geometries, as demonstrated in complexes such as [Cu(tri-p-tolylphosphine)(pymtH)Cl] [12] [13]. These complexes exhibit good stability and have been investigated for their photochemical properties, where irradiation can lead to phosphine dissociation and the formation of dinuclear copper complexes containing Cu₂S₂ cores.
The coordination of tri-p-tolylphosphine to copper centers benefits from the enhanced electron density provided by the p-methyl groups, which stabilizes the Cu(I) oxidation state through improved σ-donation. Studies have shown that copper(I) complexes with tri-p-tolylphosphine demonstrate tetrahedral coordination with Cu-P bond distances typically ranging from 2.27 to 2.28 Å, which are similar to those observed in triphenylphosphine complexes but with enhanced stability due to the increased electron donation [14].
Nickel(II) complexes of tri-p-tolylphosphine exhibit square planar coordination geometry, as exemplified by [Ni(tri-p-tolylphosphine)₂(azobenzene)] and [NiCl₂(tri-p-tolylphosphine)₂] [15]. These complexes demonstrate the ability of tri-p-tolylphosphine to support both neutral and anionic ligands in the coordination sphere. The square planar geometry is favored due to the d⁸ electronic configuration of Ni(II), and the trans arrangement of phosphine ligands is commonly observed.
Palladium(II) complexes represent one of the most extensively studied areas for tri-p-tolylphosphine coordination chemistry. The ligand forms stable [PdCl₂(tri-p-tolylphosphine)₂] complexes that serve as effective catalysts for cross-coupling reactions [16] [4]. The square planar geometry characteristic of d⁸ palladium(II) centers is maintained, with the phosphine ligands typically occupying trans positions to minimize steric repulsion. The enhanced electron-donating properties of tri-p-tolylphosphine compared to triphenylphosphine result in increased catalyst activity in various coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig transformations [17] [4].
Chelation and Polynuclear Complexes
While tri-p-tolylphosphine primarily functions as a monodentate ligand, it can participate in the formation of polynuclear complexes through bridging interactions or by supporting multiple metal centers within a single complex. Silver(I) complexes provide excellent examples of polynuclear behavior, with compounds such as [AgI(tri-p-tolylphosphine)₃] demonstrating the ability to form extended structures through weak argentophilic interactions [18] [19].
The formation of polynuclear complexes is influenced by the steric properties of tri-p-tolylphosphine, which allows for the accommodation of multiple metal centers without excessive steric crowding. Research has shown that silver(I) complexes can exist in polymorphic forms, with different packing arrangements leading to variations in intermolecular interactions [19]. These polymorphic structures demonstrate the flexibility of tri-p-tolylphosphine in adapting to different coordination environments.
Rhenium complexes provide another example of polynuclear behavior, with [ReH₇(tri-p-tolylphosphine)₂] representing a high-coordination-number complex where the ligand supports an unusual nine-coordinate geometry around the rhenium center [18]. This complex exhibits short H···H contacts that model intermediate stages in the oxidative addition of dihydrogen at transition metal centers, demonstrating the ability of tri-p-tolylphosphine to stabilize unusual coordination geometries.
The design of tripodal and multidentate ligands incorporating tri-p-tolylphosphine moieties has been explored for the formation of polynuclear complexes. These systems can support multiple metal centers in close proximity, enabling cooperative effects and enhanced catalytic activity. The moderate steric bulk of tri-p-tolylphosphine allows for the construction of such multimetallic architectures without excessive steric interference between metal centers [20].
Comparative Electronic Structure Analysis
UV-PES and IR Spectroscopic Studies
Ultraviolet photoelectron spectroscopy (UV-PES) provides crucial insights into the electronic structure of tri-p-tolylphosphine and its coordination complexes. While specific UV-PES data for tri-p-tolylphosphine are limited in the literature, comparative studies with related phosphines indicate that the compound exhibits ionization energies that reflect the electron-donating influence of the para-methyl substituents. The phosphorus lone pair, which is the highest occupied molecular orbital (HOMO) in most phosphines, is expected to show destabilization compared to triphenylphosphine due to the electron-releasing effect of the methyl groups.
Infrared spectroscopy has been extensively used to characterize the coordination behavior of tri-p-tolylphosphine in metal complexes. The P-C stretching frequencies typically appear in the range of 1090-1100 cm⁻¹, which is consistent with other arylphosphines [21]. In metal carbonyl complexes, the CO stretching frequencies provide valuable information about the electron-donating ability of the phosphine ligand. Enhanced electron donation from tri-p-tolylphosphine leads to increased back-bonding from the metal to the carbonyl ligands, resulting in lower CO stretching frequencies compared to triphenylphosphine complexes.
The analysis of metal-phosphorus stretching frequencies in the far-IR region (typically below 200 cm⁻¹) provides information about the strength of the metal-phosphorus bond. Studies on various metal complexes have shown that tri-p-tolylphosphine forms stronger M-P bonds compared to triphenylphosphine due to its enhanced electron-donating properties [1]. This is reflected in higher M-P stretching frequencies and shorter M-P bond distances in crystallographic studies.
BN Analogue Electronic Comparisons
The development of boron-nitrogen (BN) analogues of arylphosphines has provided valuable insights into the electronic properties of tri-p-tolylphosphine through comparative studies. BN-substituted phosphines, where one or more aromatic rings contain boron-nitrogen units instead of carbon-carbon bonds, exhibit different electronic properties due to the polar nature of the B-N bond and the different electronegativity of boron and nitrogen compared to carbon [22] [23].
Research on BN analogues of tri-o-tolylphosphine has demonstrated that the incorporation of 1,2-azaborine units leads to significant changes in the electronic structure of the resulting phosphine ligands. UV-photoelectron spectroscopy studies have shown that BN analogues exhibit destabilized phosphorus lone pairs compared to their all-carbon counterparts, making them more σ-donating ligands [22]. The destabilization is attributed to the different electronegativity and hybridization of the boron and nitrogen atoms in the azaborine ring.
The electronic parameter measurements using molybdenum carbonyl complexes have revealed that BN analogues of arylphosphines show enhanced electron-donating properties compared to their carbon analogues. This is reflected in lower CO stretching frequencies in [Mo(CO)₅L] complexes, where L is the BN-substituted phosphine [22]. The enhanced electron donation is attributed to the polarization of the B-N bond and the resulting charge distribution in the azaborine ring.
While specific BN analogues of tri-p-tolylphosphine have not been extensively studied, the general principles established for other BN-phosphine systems suggest that such compounds would exhibit enhanced electron-donating properties compared to tri-p-tolylphosphine itself. The incorporation of azaborine units in the para positions would likely lead to further enhancement of the phosphorus lone pair electron density, resulting in even stronger σ-donation to metal centers. This could potentially lead to the development of phosphine ligands with tunable electronic properties for specific catalytic applications.
XLogP3
Melting Point
GHS Hazard Statements
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








